4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
CAS No.: 954604-41-2
Cat. No.: VC5085294
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954604-41-2 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 |
| IUPAC Name | 4-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)19-12-14-11-18(21)20(13-14)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 |
| Standard InChI Key | JGEGPGISEIMBIB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
4-Methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide features a benzenesulfonamide backbone substituted with a methoxy group at the para position. The sulfonamide nitrogen is further functionalized with a methylene bridge connected to a 5-oxo-1-phenylpyrrolidin-3-yl moiety. This pyrrolidinone ring introduces stereochemical complexity due to its chiral centers and conjugation with the phenyl group.
Key Structural Features:
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Benzenesulfonamide core: Provides a stable aromatic platform for intermolecular interactions, particularly hydrogen bonding via the sulfonamide group.
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Methoxy substituent: Enhances electron density in the aromatic ring, influencing reactivity and solubility.
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Pyrrolidinone moiety: A five-membered lactam ring with a ketone group at position 5, contributing to conformational rigidity and potential hydrogen-bonding capabilities.
Synthesis and Production
Synthetic Pathways
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions, including sulfonation, amidation, and functional group transformations. For 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, a plausible route involves:
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Sulfonation of 4-methoxybenzene: Introduction of the sulfonic acid group using chlorosulfonic acid.
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Amidation with a pyrrolidinone intermediate: Reaction of the sulfonyl chloride with (5-oxo-1-phenylpyrrolidin-3-yl)methanamine.
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Purification: Chromatographic techniques or recrystallization to isolate the product.
Industrial-scale production may employ continuous flow reactors to optimize reaction kinetics and yield. Key challenges include controlling stereochemistry at the pyrrolidinone chiral centers and minimizing by-products during amidation.
Biological Activity and Mechanism of Action
Hypothesized Targets:
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Carbonic anhydrase IX/XII: Overexpressed in hypoxic tumors, making them oncology targets.
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GPCRs (G-protein-coupled receptors): The phenyl-pyrrolidinone moiety may interact with aminergic receptors.
Applications in Scientific Research
Tool Compound in Enzyme Studies
This compound’s sulfonamide group makes it a candidate for probing enzyme active sites. For example, it could serve as:
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A fluorescent probe for real-time enzyme inhibition assays.
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A crystallography co-crystal to resolve enzyme-ligand binding modes.
Drug Discovery Scaffold
The pyrrolidinone ring offers opportunities for structure-activity relationship (SAR) studies. Modifications at the phenyl or methoxy groups could enhance selectivity for specific biological targets.
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